Product packaging for Ansamycin; LM-427(Cat. No.:)

Ansamycin; LM-427

Cat. No.: B14793570
M. Wt: 847.0 g/mol
InChI Key: AZFBLLCNOQPJGJ-BNNCVWCESA-N
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Description

Ansamycin LM-427, also known as rifabutin, is a semi-synthetic spiropiperidyl-rifamycin derivative belonging to the ansamycin class of antibiotics . Structurally, it features a macrolactam "ansa" bridge connecting a naphthoquinone core and a piperidyl side chain, distinguishing it from other rifamycins like rifampicin . LM-427 inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription and exerting bactericidal effects . It is clinically used to treat tuberculosis and infections caused by Mycobacterium avium-intracellulare (MAC), particularly in rifampicin-resistant cases and immunocompromised patients .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H62N4O11 B14793570 Ansamycin; LM-427

Properties

Molecular Formula

C46H62N4O11

Molecular Weight

847.0 g/mol

IUPAC Name

[(7S)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/t23?,25?,26?,27?,30?,37?,38?,41?,45-/m0/s1

InChI Key

AZFBLLCNOQPJGJ-BNNCVWCESA-N

Isomeric SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Rifabutin is synthesized from rifamycin S through a series of chemical reactions. One method involves the bromination of rifamycin S to produce 3-bromine rifamycin-S, which is then further processed to yield rifabutin . The reaction conditions typically involve the use of bromine sources like potassium bromide and ethyl acetate, followed by crystallization and drying processes .

Industrial Production Methods: Industrial production of rifabutin involves large-scale synthesis using similar chemical routes but optimized for higher yield and purity. The process includes rigorous quality control measures to ensure the stability and efficacy of the final product .

Chemical Reactions Analysis

Huisgen Dipolar Cycloaddition (CuAAC)

  • Reactants : C(9)- or C(10)-alkyne-functionalized ansamycin intermediates (e.g., 3f , 4f ) + azides (benzyl, saccharide, nucleoside, or geldanamycin-derived azides).

  • Conditions : THF/methanol or TBA/H₂O solvent systems.

  • Products : Triazole-bridged conjugates (5a–f , 6a–f ) (Figure 3 in ).

  • Significance : Enhances molecular diversity for probing RNA polymerase (RNAP) interactions or developing antibody-drug conjugates.

Heck Cross-Coupling Reactions

  • Reactants : Ether-4-iodobenzyl/vinylbenzyl ansamycin intermediates (3b , 4b , 3j , 4j ) + aryl halides.

  • Conditions : Palladium catalysts, optimized for ansa bridge stability.

  • Products : Ether-4-vinylbenzyl conjugates (7 , 8 ) (Figure 4 in ).

  • Limitations : Allyl ether intermediates (3d , 4d ) decompose under Heck conditions, limiting utility .

Structural Modifications Impacting Biological Activity

The ansa bridge’s conformation and substituents dictate interactions with bacterial RNAP and resistance profiles:

Key Modifications in LM-427 and Analogs

PositionModificationImpact on ActivitySource
C202,2-dimethyl succinic acidInhibits initial dinucleotide synthesis via electrostatic repulsion of NTPs; overcomes RIF resistance.
C27β-O-3,4-O,O’-methylene digitoxoseEngages βR143 residue in RNAP, enhancing binding to rifampicin (RIF)-resistant mutants.
C3Hydroxyl stabilizationMaintains oxidation state of naphthoquinone core (critical for clinical rifamycins like rifabutin).

Mechanistic Insights from Structural Studies

X-ray crystallography of Thermus thermophilus and Escherichia coli RNAP complexes with ansamycins reveals:

  • Binding Pocket Interactions :

    • The ansa bridge adopts a distinct conformation compared to RIF, allowing access to a hydrophobic subpocket via C27 substituents (Figure 2A in ).

    • C20 succinate disrupts the +1 NTP positioning, blocking transcription initiation (Figure 2E in ).

  • Resistance Mitigation :

    • βS531L Mutation : KglA (C20/C27-modified ansamycin) maintains IC₅₀ = 0.26 µM vs. RIF’s IC₅₀ = 32 µM .

    • βR143A Mutation : Reduces KglA potency by 10-fold, confirming the role of C27-digitoxose in RNAP binding .

Comparative Reactivity of Ansamycin Derivatives

Reaction TypeAnsamycin DerivativeOutcomeApplication
CuAACGeldanamycin hybridsStable triazole linkages (confirmed by ¹H-¹³C HMBC)Conjugate synthesis for targeted therapy
ansa bridge oxidationRifamycin SVLoss of RNAP binding due to disrupted C1/C8/C21/C23 geometry Highlights sensitivity to bridge modification
EtherificationLM-427 (rifabutin)Improved pharmacokinetics without altering ansa bridge conformationClinical optimization

Research Implications

  • Overcoming Resistance : C20/C27 modifications in ansamycins represent a breakthrough in targeting RIF-resistant RNAP mutants, notably in Mycobacterium tuberculosis .

  • Conjugate Development : Triazole and vinylbenzyl conjugates expand ansamycins’ utility in drug delivery and combinatorial therapies .

Scientific Research Applications

Rifabutin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Table 1: MIC Comparison of LM-427 and Rifampicin

Mycobacterium Species Medium LM-427 MIC~90~ (mg/L) Rifampicin MIC~90~ (mg/L)
M. tuberculosis (sensitive) 7H11 0.06 0.06
M. tuberculosis (resistant) Löwenstein-Jensen 128 1024
M. avium-intracellulare 7H11 2 64

Data derived from

Comparison with Other Ansamycins

Structural and Functional Diversity

Ansamycins are categorized into benzoquinoid (e.g., geldanamycin) and naphthoquinoid (e.g., rifamycins) subtypes based on their aromatic core . LM-427, a naphthoquinoid ansamycin, contrasts with geldanamycin, which inhibits HSP90 in cancer cells . Mutasynthetic approaches have generated novel ansamycins, such as aminoansamycins A–G, which exhibit antiproliferative activity (IC~50~: 0.5–5 nM) surpassing geldanamycin in some cases .

Table 2: Key Ansamycin Derivatives and Their Activities

Compound Core Type Primary Activity Notable Feature
LM-427 (Rifabutin) Naphthoquinoid Antimycobacterial Targets RNA polymerase
Geldanamycin Benzoquinoid Anticancer (HSP90 inhibition) Induces protein degradation
Aminoansamycin C Benzoquinoid Antiproliferative (IC~50~: 1 nM) Modified lactam structure

Spectrum of Activity

While LM-427 is specialized for mycobacteria, other ansamycins like ansamitocins (e.g., maytansine) show antitumor activity . Cross-activity is rare; for example, geldanamycin lacks antimycobacterial effects despite structural similarities .

Pharmacokinetic and Toxicity Profile

LM-427’s high lipophilicity enhances tissue distribution, with lung concentrations reaching 10–20 times plasma levels in mice . Clinical studies report mild adverse effects (e.g., uveitis, gastrointestinal distress) compared to rifampicin’s hepatotoxicity . In contrast, geldanamycin derivatives face challenges like hepatic toxicity and low solubility .

Resistance Mechanisms and Cross-Resistance

LM-427 and rifampicin share resistance mechanisms, primarily mutations in the rpoB gene encoding RNA polymerase . However, LM-427 retains partial activity against M. avium strains resistant to rifampicin (13% vs. 100% resistance at 1.0 µg/ml) . Newer ansamycins, such as C17-benzene ansamycins, avoid cross-resistance through structural modifications .

Q & A

Q. Q. How should researchers integrate in silico modeling with in vitro data to predict Ansamycin’s efficacy against emerging mycobacterial strains?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Model Ansamycin-RNA polymerase interactions using ROSIE or AutoDock.
  • Machine Learning : Train classifiers on MIC data paired with genomic features (e.g., SNP profiles).
  • In Vitro Validation: Test top-predicted candidates in hollow-fiber infection models .

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